4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Description
BenchChem offers high-quality 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-14-6-3-7-16-12-8-10(9-13)4-5-11(12)15-2/h4-5,8H,3,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFGFFCEZXPGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468586 | |
| Record name | 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172900-73-1 | |
| Record name | 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene chemical structure
An In-Depth Technical Guide to 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene, a key chemical intermediate in modern pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's chemical structure, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its critical applications.
Compound Overview and Strategic Importance
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (CAS No. 172900-73-1) is a substituted toluene derivative featuring a reactive bromomethyl group. This functional handle makes it an exceptionally valuable electrophilic building block in the construction of more complex molecular architectures.
Its primary significance lies in its role as a pivotal intermediate in the synthesis of Aliskiren.[1][2] Aliskiren is a direct renin inhibitor used for the treatment of hypertension, and the reliable synthesis of this precursor is fundamental to the production of this essential medication.[1] Understanding the properties and reactivity of this intermediate is therefore crucial for process chemists and researchers working on renin-angiotensin system modulators and other complex drug targets.
Physicochemical and Structural Properties
The compound's physical and chemical properties are essential for its safe handling, storage, and effective use in synthesis.[1] It typically appears as a white solid.[2]
| Property | Value | Source |
| CAS Number | 172900-73-1 | [2] |
| Molecular Formula | C₁₂H₁₇BrO₃ | Inferred from structure |
| Molecular Weight | 289.17 g/mol | Inferred from formula |
| Appearance | White Solid | [2] |
| Melting Point | 50-51 °C | [2] |
| Boiling Point | 342.2±32.0 °C (Predicted) | [2] |
| Density | 1.297±0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis Pathway and Experimental Protocol
The synthesis of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is logically approached as a two-step process starting from the readily available 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol). The strategy involves first protecting the phenolic hydroxyl group via etherification, followed by the selective bromination of the benzylic alcohol.
Causality of the Synthetic Strategy: The phenolic hydroxyl group is acidic and would interfere with the subsequent bromination step, which often employs electrophilic bromine sources or radical conditions. Protecting this group as an ether prevents unwanted side reactions, such as ring bromination or reaction with the brominating agent. The Williamson ether synthesis is a robust and high-yielding method for this transformation. The conversion of the benzylic alcohol to a bromide is then achieved using a mild brominating agent to prevent side reactions on the electron-rich aromatic ring. N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination.[3][4]
Sources
An In-depth Technical Guide to 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate dance of molecular design and synthesis is the cornerstone of modern drug discovery. Within the vast armamentarium of chemical building blocks, halogenated organic compounds play a pivotal role, offering unique reactivity profiles that enable the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene, a tailored reagent with significant potential in medicinal chemistry and organic synthesis. While direct extensive literature on this specific molecule is nascent, this document synthesizes available information on closely related analogues, offering a robust framework for its utilization. We will delve into its chemical identity, propose a logical synthetic pathway, explore its anticipated reactivity, and discuss its potential applications, particularly as a key intermediate in the synthesis of pharmacologically active agents.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and inherent properties.
Chemical Structure and SMILES Notation
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is a substituted aromatic compound. Its structure features a benzene ring with four substituents: a bromomethyl group, a methoxy group, and a 3-methoxypropoxy group.
The Simplified Molecular Input Line Entry System (SMILES) notation, a linear representation of the chemical structure, is crucial for cheminformatics and database searches. Based on the chemical name, the SMILES notation for 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is:
COCCCCOc1cc(CBr)ccc1OC
This notation precisely describes the connectivity of the atoms within the molecule.
Figure 1: 2D Chemical Structure of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene.
Physicochemical Properties (Predicted and Inferred)
| Property | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (Predicted/Inferred) |
| Appearance | White to light yellow powder or crystalline solid[1] | Likely a white to off-white solid or a viscous oil at room temperature. |
| Molecular Formula | C11H15BrO3 | C12H17BrO3 |
| Molecular Weight | 275.14 g/mol | 289.16 g/mol |
| Boiling Point | 308.8 °C at 760 mmHg[1] | Expected to be similar or slightly higher due to the increased molecular weight. |
| Melting Point | 34-39 °C[3] | Potentially in a similar range, though the structural change could influence crystal packing. |
| Density | 1.313 g/cm³[1] | Expected to be in a similar range. |
| Solubility | Soluble in methanol | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Sparingly soluble in water.[2] |
| Flash Point | 124.4 °C[1] | Expected to be in a similar range. |
Rationale for Inferences: The primary structural difference is the location of the bromine atom. While this impacts reactivity, the overall size and polarity of the molecule remain similar, suggesting that the physical properties will not deviate drastically. The increased molecular weight of the target compound would logically lead to a slightly higher boiling point.
Proposed Synthesis Protocol
A robust and reproducible synthetic route is paramount for the practical application of any chemical intermediate. The following proposed synthesis is a logical pathway based on established organic chemistry principles and the availability of starting materials.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the bromination of a suitable precursor. The key disconnection is the carbon-bromine bond of the bromomethyl group. This suggests a benzylic bromination of the corresponding toluene derivative.
Figure 2: Retrosynthetic analysis of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene.
Step-by-Step Synthesis Protocol
This protocol is a proposed method and may require optimization for yield and purity.
Step 1: Synthesis of 4-Methyl-1-methoxy-2-(3-methoxypropoxy)benzene (Precursor)
This precursor can be synthesized from commercially available 4-methyl-2-methoxyphenol.
-
Reaction Setup: To a solution of 4-methyl-2-methoxyphenol (1 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Alkylation: To the stirred suspension, add 1-bromo-3-methoxypropane (1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) until the starting phenol is consumed.
-
Work-up: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 4-methyl-1-methoxy-2-(3-methoxypropoxy)benzene.
Step 2: Benzylic Bromination to Yield 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (Target Compound)
This step involves the selective bromination of the benzylic methyl group.
-
Reaction Setup: Dissolve the precursor from Step 1 (1 equivalent) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.
-
Bromination: Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 equivalents) to the solution.
-
Initiation and Monitoring: Heat the reaction mixture to reflux and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product, 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene.
Figure 3: Proposed synthetic workflow for 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene.
Reactivity and Mechanistic Considerations
The reactivity of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is dominated by the benzylic bromide. This functional group is a potent electrophile, making the molecule an excellent substrate for nucleophilic substitution reactions.
Nucleophilic Substitution
The primary mode of reaction for this compound will be Sₙ2-type reactions. The benzylic position is activated towards nucleophilic attack due to the ability of the adjacent benzene ring to stabilize the transition state.
Common Nucleophiles and Potential Products:
-
Amines: Reaction with primary or secondary amines will yield the corresponding substituted benzylamines. This is a common strategy in the synthesis of biologically active molecules.
-
Alcohols/Phenols: Alkylation of alcohols or phenols will produce the corresponding ethers.
-
Thiols: Reaction with thiols will lead to the formation of thioethers.
-
Cyanide: Nucleophilic attack by cyanide ions will result in the formation of a nitrile, which can be further elaborated into carboxylic acids, amines, or other functional groups.
-
Carboxylates: Formation of ester linkages through reaction with carboxylate salts.
The presence of two ether functionalities (methoxy and methoxypropoxy) on the benzene ring increases the electron density of the aromatic system. These groups are generally stable under the conditions required for nucleophilic substitution at the benzylic position.
Stability and Storage
Benzylic bromides can be sensitive to light and moisture.[4] It is recommended to store 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene in a cool, dark, and dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Over time, decomposition can lead to the formation of hydrobromic acid and polymeric materials.
Applications in Drug Discovery and Organic Synthesis
The utility of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Intermediate in the Synthesis of Bioactive Molecules
The structural motifs present in this compound are found in various pharmacologically active agents. The methoxy and methoxypropoxy groups can influence the pharmacokinetic properties of a drug molecule, such as its solubility, lipophilicity, and metabolic stability. The methoxy group, in particular, is a common substituent in many approved drugs, where it can impact ligand-target binding and overall ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[5][6]
The bromomethyl group serves as a reactive handle for introducing the substituted benzyl moiety into a target molecule. This is particularly relevant in the synthesis of compounds that interact with biological targets where a substituted aromatic ring is a key pharmacophoric feature.
A notable example of a related compound's application is the use of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene as a key intermediate in the synthesis of Aliskiren , a direct renin inhibitor used to treat hypertension.[1] Although the bromine is in a different position, this highlights the importance of this substituted benzene scaffold in drug synthesis.
Use in the Development of Chemical Probes and Ligands
Beyond drug synthesis, this compound can be used to create chemical probes for studying biological systems. The reactive bromomethyl group allows for its conjugation to fluorescent dyes, affinity tags, or solid supports, enabling the investigation of protein-ligand interactions and the identification of new biological targets.
Safety and Handling
As with any halogenated organic compound, proper safety precautions must be observed when handling 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Benzylic bromides are often lachrymators (cause tearing).
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene represents a valuable, albeit specialized, building block for organic synthesis and medicinal chemistry. While direct experimental data remains to be extensively published, a comprehensive understanding of its structure, properties, and reactivity can be confidently inferred from closely related analogues. The proposed synthetic pathway provides a practical approach for its preparation, and its utility as a reactive intermediate is evident. For researchers and scientists in drug development, this guide serves as a foundational resource for harnessing the potential of this tailored reagent in the quest for novel therapeutics.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Available at: [Link]
-
PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 1-(Bromomethyl)-4-methoxy-2-[(2-methoxyphenyl)methoxy]benzene. National Center for Biotechnology Information. Available at: [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available at: [Link]
-
ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0 [chemicalbook.com]
- 4. CAS 2746-25-0: 4-Methoxybenzyl bromide | CymitQuimica [cymitquimica.com]
- 5. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety, handling, and storage of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
An In-depth Technical Guide to the Safe Handling, and Storage of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Introduction: A Structural Perspective on Hazard Assessment
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is a substituted aromatic compound whose utility in research and development, particularly in drug discovery, stems from its reactive benzylic bromide functional group. This feature allows for the covalent modification of various substrates, making it a valuable intermediate. However, the very reactivity that makes this compound useful also dictates the need for stringent safety protocols. This guide provides a comprehensive overview of the potential hazards associated with this molecule and outlines detailed procedures for its safe handling, storage, and disposal. The recommendations herein are derived from an analysis of the compound's key structural motifs: the benzylic bromide and the dual ether linkages. While specific toxicological data for this exact molecule is limited, a robust safety framework can be constructed by examining the well-documented hazards of analogous compounds.[1][2][3] This approach, rooted in the principles of chemical structure-activity relationships, is fundamental to ensuring a culture of safety in the laboratory.[4][5][6][7][8]
Section 1: Physicochemical Properties and Hazard Identification
A thorough understanding of a chemical's properties is the foundation of a comprehensive risk assessment.[9][10] The known properties of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene are summarized below.
Table 1: Physicochemical Data
| Property | Value | Source |
| CAS Number | 172900-73-1 | [11] |
| Molecular Formula | C12H17BrO3 | [11] |
| Molecular Weight | 289.17 g/mol | [11] |
| Appearance | White Solid | [11] |
| Melting Point | 50-51 °C | [11] |
| Boiling Point | 342.2±32.0 °C (Predicted) | [11] |
| Density | 1.297±0.06 g/cm3 (Predicted) | [11] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [11] |
Primary Hazard Analysis: The Benzylic Bromide Moiety
The most significant acute hazard associated with this compound is the benzylic bromide functional group. Benzylic bromides as a class are potent lachrymators, meaning they cause intense irritation to the eyes and mucous membranes, leading to tearing.[2][12]
-
Acute Toxicity : By analogy with benzyl bromide, this compound should be considered highly corrosive and irritating to the skin, eyes, and respiratory tract.[1][13] Contact can cause severe burns and possible eye damage.[1] Inhalation may lead to irritation of the nose, throat, and lungs, potentially causing coughing, shortness of breath, and in severe cases, pulmonary edema—a medical emergency.[1][14]
-
Chronic Toxicity & Mutagenicity : Benzylic halides are alkylating agents, a class of compounds known for their potential to be mutagenic.[1][3] Alkylating agents react with nucleophilic sites on biological macromolecules, including DNA.[3] This reactivity is the basis for their potential carcinogenicity and reproductive toxicity. Therefore, 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene should be handled with extreme caution as a potential mutagen and carcinogen.[1][15] All operations should be designed to minimize exposure to the lowest reasonably achievable level.
Secondary Hazard Analysis: The Ether Linkages
The presence of two ether groups—a methoxy and a methoxypropoxy group—introduces a significant storage hazard: the formation of explosive peroxides.[10][16] Ethers can react with atmospheric oxygen, particularly when exposed to light, to form hydroperoxides and peroxides which can accumulate over time.[10][17] These peroxide crystals can be sensitive to heat, friction, or mechanical shock, and may detonate violently, especially upon concentration during distillation or solvent evaporation.[10][16]
Section 2: Safe Handling and Personal Protective Equipment (PPE)
Given the identified hazards, a multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is mandatory.[18][19][20]
Engineering Controls
-
Fume Hood : All manipulations of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or fine particles.[9][19]
-
Safety Equipment : A safety shower and eyewash station must be immediately accessible in the laboratory where the compound is handled.[21]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.[19][20]
-
Eye Protection : Chemical safety goggles in combination with a face shield are required to protect against splashes and the lachrymatory effects.[10][22]
-
Hand Protection : Double gloving is recommended. Use a light, disposable nitrile glove as the inner layer and a heavier, chemical-resistant glove (e.g., butyl rubber or neoprene) as the outer layer.[20][22] Inspect gloves for any signs of degradation or damage before each use.[19]
-
Body Protection : A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[20]
Step-by-Step Weighing and Handling Protocol
-
Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the procedure and line it with absorbent bench paper.
-
Container Equilibration : If the compound is stored refrigerated, allow the sealed container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which could react with the compound.
-
Weighing : Perform all weighing operations within the fume hood. Use a tared, sealed container (e.g., a vial with a screw cap) to minimize exposure. Do not weigh directly onto an open balance pan.
-
Transfers : Use a clean spatula for solid transfers. For solutions, use a syringe or cannula. All transfers should be conducted with care to avoid generating dust or aerosols.
-
Post-Handling Decontamination : After handling, decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol) in the fume hood. Wipe down the work area with the same solvent. Dispose of all contaminated disposables, including gloves and bench paper, into a designated hazardous waste container.[23]
-
Hand Washing : Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[9][23]
Section 3: Storage and Stability Management
Proper storage is critical to mitigate the dual hazards of reactivity and peroxide formation.[24]
General Storage Conditions
-
Temperature : Store in a refrigerator at the recommended temperature of 2-8°C.[11][25]
-
Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to minimize both hydrolysis from atmospheric moisture and oxidation leading to peroxide formation.[25]
-
Container : Keep the container tightly sealed and upright.[15][21][23]
-
Light : Protect from light by using an amber vial or by storing the container in a dark location.
-
Segregation : Store away from incompatible materials, particularly strong oxidizing agents, bases, and reactive metals.[12][21]
Peroxide Management Workflow
Due to the presence of ether functional groups, a strict peroxide management plan is essential.[10][16]
-
Dating : Upon receipt, label the container with the date received. When first opened, label it with the date opened.[10]
-
Testing : Test for the presence of peroxides before each use, especially if the material has been stored for more than 12 months after opening or if visual signs of peroxide formation (e.g., crystal formation, viscous liquid) are present.[10][16] Commercially available peroxide test strips are suitable for this purpose.
-
Action Thresholds : If peroxides are detected at a concentration greater than 30 ppm, the material should be considered hazardous. DO NOT attempt to distill or evaporate the solvent from such a mixture.[16] Contact your institution's Environmental Health & Safety (EHS) office for guidance on decontamination or disposal.
Caption: Decision workflow for the safe storage and use of peroxide-forming chemicals.
Section 4: Emergency Procedures
Spills
-
Small Spill : For a small spill contained within a fume hood, absorb the material with a non-reactive absorbent like vermiculite or sand. Collect the material using non-sparking tools into a sealed container for hazardous waste disposal. Decontaminate the area.
-
Large Spill : Evacuate the laboratory immediately. Alert personnel in adjacent areas and contact your institution's EHS emergency line. Prevent entry into the area.
First Aid
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[21][26]
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[21][25]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[21][25][26]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[21][26]
Section 5: Waste Disposal
All waste containing 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene, including contaminated consumables and absorbent materials, must be disposed of as hazardous waste.[15][21] Collect waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal.[27] Do not mix with other waste streams unless compatibility has been confirmed.[27]
Conclusion
The safe use of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene in a research setting is contingent upon a comprehensive understanding of its dual chemical hazards: the acute toxicity and potential mutagenicity of the benzylic bromide group, and the explosive potential from peroxide formation by the ether groups. By adhering to the engineering controls, personal protective equipment standards, and the specific handling and storage protocols outlined in this guide, researchers can effectively mitigate these risks. A proactive and informed approach to safety is paramount when working with highly reactive chemical intermediates.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Benzyl bromide. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances. Retrieved from [Link]
-
New Jersey Department of Health. (2000). Hazard Summary: Benzyl Bromide. Retrieved from [Link]
-
University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl bromide. Retrieved from [Link]
-
University of Kentucky. (n.d.). Peroxide Forming Chemical Storage Guidelines. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
University of New Mexico. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Hazards and Toxic Substances - Standards. Retrieved from [Link]
-
National Research Council. (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
Princeton University Environmental Health & Safety. (n.d.). Section 7C: Peroxide Forming Compounds and Reactives. Retrieved from [Link]
-
KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]
-
University of California, Berkeley - Environment, Health & Safety. (n.d.). Safe Handling of Peroxide-Formers (PFs). Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet: 1-(Bromomethyl)-4-methoxycyclohexane. Retrieved from [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2022). EH&S Guidelines for Peroxide Forming Chemicals. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Quaternary ammonium compounds, benzyl-C12-18-alkyldimethyl, chlorides. Retrieved from [Link]
-
ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. Retrieved from [Link]
-
INCHEM. (n.d.). ICSC 1225 - BENZYL BROMIDE. Retrieved from [Link]
-
Reed College. (n.d.). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Retrieved from [Link]
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Cosmetics - Preservatives. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Bromine. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 3. chemistryviews.org [chemistryviews.org]
- 4. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Prudent Practices in the Laboratory [nationalacademies.org]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reed.edu [reed.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. Benzene, 4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)- | 172900-73-1 [chemicalbook.com]
- 12. ICSC 1225 - BENZYL BROMIDE [inchem.org]
- 13. Substance Information - ECHA [echa.europa.eu]
- 14. westliberty.edu [westliberty.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. wcu.edu [wcu.edu]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 19. artsci.usu.edu [artsci.usu.edu]
- 20. One moment, please... [actylislab.com]
- 21. fishersci.com [fishersci.com]
- 22. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 23. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 24. connmaciel.com [connmaciel.com]
- 25. aaronchem.com [aaronchem.com]
- 26. fishersci.com [fishersci.com]
- 27. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene: A Key Intermediate in Aliskiren Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive review of the available scientific literature and patent landscape for 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (CAS No. 172900-73-1). This compound is a critical intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension. This document elucidates the compound's chemical and physical properties, explores its primary application, and presents a detailed analysis of its synthesis. Particular attention is given to distinguishing it from a structurally similar but distinct compound, 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene, with which it is often confused. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis and development of Aliskiren and related pharmaceutical compounds.
Introduction and Core Concepts
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is a substituted aromatic compound whose significance is almost exclusively tied to its role as a key building block in the industrial synthesis of Aliskiren[1][2]. Aliskiren, the first in a class of drugs known as direct renin inhibitors, represents a significant advancement in the management of hypertension[1]. The intricate molecular architecture of Aliskiren necessitates a multi-step synthesis, and the efficient and high-purity production of its intermediates, such as 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene, is paramount to the overall success of the manufacturing process.
It is crucial to differentiate the target compound, 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene , from a related intermediate, 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene (CAS No. 173336-76-0)[3][4][5]. The key distinction lies in the position of the bromine atom. In the target compound, the bromine is part of a bromomethyl group (-CH₂Br) attached to the benzene ring, making it a benzylic bromide. In the related compound, the bromine atom is directly attached to the aromatic ring. This structural difference dictates their reactivity and their specific roles in the broader Aliskiren synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is essential for its handling, storage, and use in synthesis.
| Property | Value | Source |
| CAS Number | 172900-73-1 | [6] |
| Molecular Formula | C₁₂H₁₇BrO₃ | Inferred from structure |
| Molecular Weight | 289.16 g/mol | Inferred from structure |
| Appearance | White Solid | [6] |
| Melting Point | 50-51 °C (recrystallized from hexane) | [6] |
| Boiling Point | 342.2 ± 32.0 °C (Predicted) | [6] |
| Density | 1.297 ± 0.06 g/cm³ (Predicted) | [6] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [6] |
| Storage | 2-8°C | [6] |
Synthesis and Manufacturing Landscape
The synthesis of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is a critical step in the overall production of Aliskiren. While specific, detailed industrial protocols are often proprietary, a plausible and commonly employed synthetic strategy involves the benzylic bromination of a suitable precursor.
Plausible Synthetic Pathway: Benzylic Bromination
A logical and widely used method for the introduction of a bromine atom at the benzylic position is through a free-radical bromination reaction using N-Bromosuccinimide (NBS)[7][8]. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light. The starting material for this transformation would be 4-methyl-1-methoxy-2-(3-methoxypropoxy)benzene .
Caption: Plausible synthetic route to the target compound via benzylic bromination.
Step-by-Step Experimental Protocol (Hypothetical)
The following protocol is a representative, hypothetical procedure based on established principles of benzylic bromination. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve 4-methyl-1-methoxy-2-(3-methoxypropoxy)benzene in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).
-
Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reaction Execution: Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from hexane) or flash column chromatography to yield pure 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene as a white solid[6].
Causality in Experimental Choices:
-
NBS as Brominating Agent: NBS is the reagent of choice for benzylic bromination as it provides a low, constant concentration of bromine, which favors the desired radical substitution over electrophilic aromatic bromination[7][8].
-
Radical Initiator: The initiator is necessary to start the free-radical chain reaction. The choice of initiator will depend on the reaction temperature and solvent.
-
Anhydrous Conditions: The reaction should be carried out under anhydrous conditions to prevent the hydrolysis of NBS.
-
Inert Atmosphere: A nitrogen or argon atmosphere is used to prevent the quenching of radical intermediates by oxygen.
Role in Aliskiren Synthesis
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene serves as a key electrophilic component in the convergent synthesis of Aliskiren. The benzylic bromide is highly reactive towards nucleophilic substitution, allowing for the formation of a crucial carbon-carbon bond in the Aliskiren backbone.
In a typical synthetic sequence, the bromomethyl compound is coupled with a suitable nucleophilic synthon to construct a larger intermediate, which then undergoes further transformations to yield the final Aliskiren molecule[1][9]. The efficiency and purity of this coupling step are highly dependent on the quality of the 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene used.
Caption: Role of the target compound in the convergent synthesis of Aliskiren.
Patent Landscape Review
A review of the patent literature reveals the central role of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene in the synthesis of Aliskiren. Key patents, such as those assigned to Novartis, the originator of Aliskiren, describe various synthetic routes to the drug, many of which involve this key intermediate[1][2].
While many patents describe the overall synthesis of Aliskiren, they often do not provide detailed, enabling descriptions for the preparation of each intermediate. However, the importance of this intermediate is underscored by its frequent appearance in the patent literature related to Aliskiren synthesis. Researchers and companies seeking to develop generic versions of Aliskiren or new synthetic routes will need to carefully navigate this patent landscape.
Conclusion
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is a vital chemical intermediate with a well-defined and critical role in the synthesis of the antihypertensive drug Aliskiren. Its synthesis, likely proceeding through a benzylic bromination of the corresponding methyl-substituted precursor, requires careful control of reaction conditions to ensure high yield and purity. A clear understanding of its chemical properties and its distinction from the related aromatic bromide is essential for its effective use in drug development and manufacturing. This guide provides a consolidated resource of the available literature and patent information to aid researchers and professionals in this field.
References
-
PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Available from: [Link]
-
PubChem. 1-(Bromomethyl)-4-methoxy-2-[(2-methoxyphenyl)methoxy]benzene. Available from: [Link]
-
YouTube. NBS Benzylic Bromination of Alkylbenzene Compounds. Available from: [Link]
-
Organic Syntheses. (z)-2-methoxy-1-phenylthio-1,3-butadiene. Available from: [Link]
-
ResearchGate. (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyimino-acetic Acid Methyl Ester. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
- Google Patents. CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
New Drug Approvals. Aliskiren. Available from: [Link]
- Google Patents. US20150011793A1 - Process for the preparation of aliskiren.
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available from: [Link]
-
NSF Public Access Repository. Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available from: [Link]
-
Eureka | Patsnap. Practical synthesis method for feritin inhibitor aliskiren. Available from: [Link]
-
ChemSynthesis. 1-methoxy-4-methylsulfonylbenzene. Available from: [Link]
- Google Patents. CN101811932A - Preparation method of Aliskiren intermediate trans-1,4-dibromo-2-butylene.
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Available from: [Link]
-
MavMatrix. Synthesis of 4-Methoxystyrene Derivatives from 4-Allylanisole and Diverse Nucleophiles. Available from: [Link]
- Google Patents. WO2012052829A1 - Synthesis of aliskiren.
-
MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available from: [Link]
-
PubChem. Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. Available from: [Link]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US20150011793A1 - Process for the preparation of aliskiren - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene | 173336-76-0 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. Benzene, 4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)- | 172900-73-1 [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Standard Reaction Conditions for 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Introduction: Strategic Importance of a Key Pharmaceutical Intermediate
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (CAS No. 172900-73-1) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its primary and most critical application is as a key building block in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[1] The molecule's structure, featuring a reactive benzylic bromide handle and two distinct ether linkages, makes it a versatile intermediate for introducing the substituted benzyl moiety into larger, more complex molecular architectures.
This document provides a comprehensive guide to the reliable synthesis of this intermediate, focusing on the critical benzylic bromination step. It is designed for researchers and drug development professionals, offering not just a protocol but also the underlying chemical principles and practical insights required for successful and scalable execution.
Physicochemical Properties
A thorough understanding of the material's properties is essential for safe handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 172900-73-1 | [1] |
| Molecular Formula | C₁₁H₁₅BrO₃ | |
| Molecular Weight | 291.14 g/mol | |
| Appearance | White Solid | [1] |
| Melting Point | 50-51 °C | [1] |
| Boiling Point | 342.2±32.0 °C (Predicted) | [1] |
| Density | 1.297±0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate | [1] |
Retrosynthetic Analysis and Strategy
The synthesis of the target molecule is most logically approached via a late-stage functionalization of a readily available precursor. The benzylic bromide is a prime candidate for formation from its corresponding methyl (toluene) analog, a transformation for which selective free-radical bromination is the ideal method.
Causality Behind Reagent Choices:
-
N-Bromosuccinimide (NBS): As discussed, NBS is the ideal source of bromine. It is a crystalline solid that is easier and safer to handle than liquid bromine. Its low solubility in nonpolar solvents like acetonitrile ensures that the concentration of Br₂ in the solution remains minimal, thereby suppressing the ionic bromination of the aromatic ring. [2]* Radical Initiator (AIBN): A thermal initiator like Azobisisobutyronitrile (AIBN) is required to start the radical chain reaction at a controlled rate upon heating. Light (from a tungsten or UV lamp) can also serve this purpose.
-
Solvent (Acetonitrile): While carbon tetrachloride was traditionally used, acetonitrile (CH₃CN) is a superior and less toxic alternative. It has been shown to promote the desired nuclear bromination pathway efficiently, preventing side-chain reactions and leading to cleaner product formation. [2]
Detailed Step-by-Step Protocol
Materials & Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
TLC plates (silica gel), developing chamber, and UV lamp
Reagents:
-
4-Methyl-1-methoxy-2-(3-methoxypropoxy)benzene (Substrate)
-
N-Bromosuccinimide (NBS), recrystallized from water if necessary to remove any residual bromine.
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (CH₃CN), anhydrous grade
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Recommended Stoichiometry:
| Reagent | Molar Equivalents | Purpose |
| Substrate | 1.0 | Limiting Reagent |
| NBS | 1.05 - 1.1 | Brominating Agent |
| AIBN | 0.02 - 0.05 | Radical Initiator |
| Acetonitrile | - | Solvent (10-20 mL per gram of substrate) |
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-methyl-1-methoxy-2-(3-methoxypropoxy)benzene (1.0 eq) and anhydrous acetonitrile. Stir until the substrate is fully dissolved.
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.03 eq) to the solution.
-
Initiation: Heat the reaction mixture to reflux (approx. 80-82°C for acetonitrile) with vigorous stirring. A reaction lamp (tungsten) can be positioned to shine on the flask to aid initiation.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be 20-30% ethyl acetate in hexanes. The product will appear as a new spot with a slightly higher Rf than the starting material. The reaction is typically complete within 1-3 hours.
-
Work-up - Quenching and Extraction:
-
Once the starting material is consumed, cool the reaction mixture to room temperature. The byproduct, succinimide, will precipitate as a white solid.
-
Filter the mixture through a pad of Celite to remove the succinimide, washing the filter cake with a small amount of dichloromethane.
-
Transfer the filtrate to a separatory funnel and dilute with dichloromethane.
-
Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to quench any unreacted bromine), saturated NaHCO₃ solution, and finally, brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification:
The crude product is typically an off-white or pale yellow solid. [1]* Recrystallization: The most effective method for purification. Hexane is a suitable solvent for recrystallization. [1]Dissolve the crude solid in a minimal amount of hot hexane and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.
-
Column Chromatography: If recrystallization is insufficient, flash chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed.
Validation:
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expect the disappearance of the benzylic methyl singlet (around δ 2.2-2.4 ppm) and the appearance of a new benzylic methylene singlet (CH₂Br) further downfield (around δ 4.4-4.6 ppm).
-
¹³C NMR: Confirm the presence of all expected carbon signals.
-
Mass Spectrometry: Verify the correct molecular ion peak with the characteristic isotopic pattern for a monobrominated compound.
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not start or is sluggish | - Inactive AIBN.- Insufficient heat/light.- Presence of radical inhibitors (e.g., oxygen). | - Use fresh AIBN.- Ensure the reaction is at a full reflux and/or use a reaction lamp.- Thoroughly purge the system with an inert gas before heating. |
| Formation of multiple products (ring bromination) | - Reaction conditions favor ionic pathway.- Presence of acid impurities. | - Ensure NBS is pure and free of HBr.- Avoid protic or highly polar solvents that can promote ionic reactions. Stick to acetonitrile or similar solvents. |
| Low Yield | - Incomplete reaction.- Product decomposition.- Mechanical losses during work-up. | - Monitor reaction carefully to ensure full conversion.- Avoid prolonged heating after the reaction is complete, as benzylic bromides can be labile.- Perform extractions and filtrations carefully. |
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]
-
PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (z)-2-methoxy-1-phenylthio-1,3-butadiene. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Bromomethyl)-4-methoxy-2-[(2-methoxyphenyl)methoxy]benzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (e,z)-1-methoxy-2-methyl-3-(trimethylsiloxy)-1,3-pentadiene. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:173336-76-0 | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]
- Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
-
YouTube. (2014, August 16). NBS Benzylic Bromination of Alkylbenzene Compounds. Retrieved from [Link]
- Google Patents. (2020, February 27). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- Carreno, M. C., et al. (n.d.). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. Journal of Organic Chemistry.
-
Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and evaluation of resveratrol for anticancer. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-syn-2-METHOXYMETHOXY-1,3-NONANEDIOL. Retrieved from [Link]
Sources
The Strategic Utility of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene in Pharmaceutical Synthesis: A Guide for Drug Development Professionals
Introduction: Unveiling a Key Building Block for Modern Therapeutics
In the intricate landscape of pharmaceutical development, the selection of appropriate starting materials and intermediates is a critical determinant of a successful and efficient synthetic campaign. 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene, a substituted toluene derivative, has emerged as a valuable precursor, most notably in the synthesis of the direct renin inhibitor, Aliskiren.[1] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this versatile building block. We will delve into its synthesis, physicochemical properties, and provide detailed protocols for its utilization in the construction of complex pharmaceutical agents. The causality behind experimental choices will be elucidated to provide a deeper understanding of the underlying chemical principles.
The core utility of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene lies in the strategic placement of its functional groups. The bromomethyl group provides a reactive handle for carbon-carbon bond formation through nucleophilic substitution, a cornerstone of many synthetic strategies. The methoxy and methoxypropoxy groups, on the other hand, are crucial for modulating the electronic properties of the aromatic ring and for establishing key interactions with the target biomolecule, as seen in the case of Aliskiren's binding to renin.[2] The presence of these ether functionalities can also enhance the pharmacokinetic properties of the final drug molecule.[3]
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a precursor is paramount for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 172900-73-1 | |
| Molecular Formula | C₁₂H₁₇BrO₃ | Inferred from structure |
| Molecular Weight | 299.17 g/mol | Inferred from formula |
| Appearance | White Solid | |
| Melting Point | 50-51 °C (solvent: hexane) | |
| Boiling Point (Predicted) | 342.2 ± 32.0 °C | |
| Density (Predicted) | 1.297 ± 0.06 g/cm³ | |
| Solubility | Dichloromethane, Ethyl Acetate | |
| Storage Temperature | 2-8°C |
Safety and Handling Precautions:
As with all brominated organic compounds, 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention. Store the compound in a tightly sealed container in a cool, dry place away from oxidizing agents.[4][5]
Synthesis of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene: A Proposed Pathway
Workflow for the Synthesis of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Caption: Proposed two-step synthesis of the target compound.
Detailed Protocol for the Synthesis of 1-Methoxy-2-(3-methoxypropoxy)-4-methylbenzene (Step 1)
This protocol is based on standard Williamson ether synthesis conditions.
-
Reaction Setup: To a stirred solution of 2-methoxy-4-methylphenol (1 equiv.) in acetone in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 equiv.).
-
Addition of Alkylating Agent: Add 1-bromo-3-methoxypropane (1.1 equiv.) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-methoxy-2-(3-methoxypropoxy)-4-methylbenzene.
Detailed Protocol for the Synthesis of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (Step 2)
This protocol employs a standard free-radical benzylic bromination.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-methoxy-2-(3-methoxypropoxy)-4-methylbenzene (1 equiv.) in a suitable solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.05 equiv.) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) to the solution.
-
Reaction: Heat the reaction mixture to reflux. The reaction is often initiated by shining a lamp on the flask. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) to yield 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene as a white solid.
Application in the Synthesis of Aliskiren
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is a key intermediate in the synthesis of Aliskiren, a potent and selective inhibitor of the enzyme renin, used for the treatment of hypertension.[6] The bromomethyl group serves as an electrophilic site for the formation of a crucial carbon-carbon bond with a suitable nucleophile, which constitutes a part of the Aliskiren backbone.
Synthetic Utility in the Aliskiren Backbone Construction
The following diagram illustrates the key bond formation step involving our precursor.
Caption: C-C bond formation using the bromomethyl precursor.
Illustrative Protocol for Alkylation
The following is a representative protocol for the alkylation reaction, a critical step in the synthesis of the Aliskiren side chain. This protocol is based on analogous reactions found in the patent literature for Aliskiren synthesis.[4]
-
Preparation of the Nucleophile: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare the appropriate organometallic nucleophile. For instance, a Grignard reagent can be formed by reacting the corresponding alkyl halide with magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Reaction Setup: In a separate flask, dissolve 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (1 equiv.) in anhydrous THF and cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the reactivity of the nucleophile).
-
Alkylation: Add the freshly prepared organometallic reagent dropwise to the solution of the bromomethyl compound. The reaction is typically rapid.
-
Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration of the solvent, purify the resulting Aliskiren precursor by column chromatography on silica gel.
Conclusion
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is a strategically important intermediate in pharmaceutical synthesis, offering a reliable and efficient means to introduce a key structural motif found in modern drugs like Aliskiren. Its synthesis, while requiring careful execution, relies on well-established and scalable chemical transformations. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable precursor, thereby accelerating the path to novel and improved therapeutics.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene.
- Guidechem. (n.d.). 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene 173336-76-0 wiki.
- Chemicalbook. (2023, July 14). Benzene, 4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)- | 172900-73-1.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). synthesis and evaluation of resveratrol for anticancer.
- PubChem. (n.d.). 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene.
- PubChem. (n.d.). 1-(Bromomethyl)-4-methoxy-2-[(2-methoxyphenyl)methoxy]benzene.
- Chemsrc. (n.d.). CAS#:173336-76-0 | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene.
- Aaronchem. (2024, November 1). Safety Data Sheet.
- PubMed. (n.d.). Structure-based design of aliskiren, a novel orally effective renin inhibitor.
- PubMed. (2024, July 5). The role of the methoxy group in approved drugs.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- ChemicalBook. (2025, July 14). 4-Bromo-1-methoxy-2-(3-methoxy-propoxy)-benzene.
- Eoin O'Brien. (n.d.). Structure-based design of aliskiren, a novel orally effective renin inhibitor.
- Sigma-Aldrich. (2025, July 31). SAFETY DATA SHEET.
- PubMed. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design.
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- PubMed. (n.d.). Mechanism of action of benzene toxicity: cell cycle suppression in hemopoietic progenitor cells (CFU-GM).
- Advanced ChemBlocks. (n.d.). 1-(bromomethyl)-4-methoxybenzene 96% | CAS.
- Chemsrc. (n.d.). 1-bromomethyl-4-methoxybenzene | CAS#:2746-25-0.
- MyBioSource. (n.d.). 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene biochemical.
- Apollo Scientific. (n.d.). 2746-25-0 Cas No. | 4-Methoxybenzyl bromide.
Sources
- 1. mybiosource.com [mybiosource.com]
- 2. eoinobrien.org [eoinobrien.org]
- 3. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene | C9H11BrO3 | CID 11736734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2012052829A1 - Synthesis of aliskiren - Google Patents [patents.google.com]
- 5. CAS#:173336-76-0 | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | Chemsrc [chemsrc.com]
- 6. Structure-based design of aliskiren, a novel orally effective renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for derivatization of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
An In-Depth Guide to the Derivatization of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene for Synthetic Chemistry and Drug Discovery
Authored by a Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the derivatization of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene. This versatile building block, a key intermediate in the synthesis of the antihypertensive drug Aliskiren, offers a reactive handle for a multitude of chemical transformations, primarily through nucleophilic substitution at the benzylic position.[1] This guide provides not just protocols, but the underlying chemical principles and strategic considerations necessary for successful synthesis.
The core reactivity of this molecule is centered on its benzylic bromide functional group. Benzylic halides are exceptionally useful substrates for nucleophilic substitution reactions because they can proceed readily through either SN1 or SN2 pathways.[2] The primary nature of the benzylic carbon in 4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene favors the SN2 mechanism, which involves a backside attack by a nucleophile, leading to inversion of stereochemistry if the carbon were chiral.[3] This pathway is generally preferred for its predictability and control, avoiding the potential for rearrangements that can occur with carbocation intermediates in SN1 reactions.[4]
The strategic placement of methoxy and methoxypropoxy groups on the benzene ring also influences its electronic properties, though the primary site of reaction remains the electrophilic benzylic carbon. This guide will detail robust protocols for leveraging this reactivity to form new carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.
Core Derivatization Strategies: Nucleophilic Substitution
The primary method for derivatizing 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is the SN2 reaction. This section outlines the key classes of transformations possible with this substrate.
Sources
Application Note: A Robust LC-MS/MS Framework for Monitoring Reactions of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Abstract
This document provides a comprehensive guide and detailed protocols for the development and implementation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the analysis of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene and its associated chemical reactions. This key intermediate, notably used in the synthesis of pharmaceuticals like Aliskiren, requires precise analytical control to ensure reaction completion, identify impurities, and guarantee final product quality.[1] We will explore the fundamental principles behind method design, from sample preparation and analyte stability to chromatographic separation and mass spectrometric detection, providing field-proven insights to empower researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (Molecular Formula: C₁₂H₁₇BrO₃, Molecular Weight: 299.17 g/mol ) is a substituted aromatic compound featuring a reactive benzylic bromide functional group.[2] This reactivity is essential for its role as a building block in complex organic synthesis but also presents a significant analytical challenge.[1] Benzylic halides are known for their potential genotoxicity and susceptibility to degradation via hydrolysis or nucleophilic attack.[3] Therefore, a highly sensitive and specific analytical method is not merely beneficial but critical for process control and safety assessment.
LC-MS/MS stands as the premier technique for this application due to its unparalleled ability to separate complex reaction mixtures and selectively detect and quantify components with high confidence, even at trace levels.[4] This guide details a systematic approach to developing a self-validating LC-MS/MS method tailored to this specific analytical problem.
Analyte Physicochemical Properties & Stability
A foundational understanding of the analyte's properties is the cornerstone of effective method development.
| Property | Value | Source |
| CAS Number | 172900-73-1 | [2] |
| Appearance | White to slight yellow crystalline solid or liquid | [1] |
| Molecular Formula | C₁₂H₁₇BrO₃ | Inferred from name |
| Molecular Weight | 299.17 g/mol | Inferred from formula |
| Boiling Point | 342.2±32.0 °C (Predicted) | [2] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate; Sparingly soluble in water | [2][5] |
| Storage | 2-8°C, Keep container tightly closed | [2][6] |
Causality Behind Experimental Choices: Stability is Paramount
The benzylic bromide moiety is an electrophilic site, highly susceptible to nucleophilic attack. This has direct implications for sample preparation and analysis:
-
Hydrolysis: The presence of water can lead to the formation of the corresponding benzyl alcohol, a critical impurity to monitor.
-
Solvolysis: Using nucleophilic solvents like methanol for sample preparation can result in the formation of a methyl ether byproduct.
-
Recommendation: Acetonitrile is the preferred solvent for sample preparation and as the organic component of the mobile phase due to its aprotic and non-nucleophilic nature. Samples should be analyzed promptly after preparation or stored at low temperatures (2-8°C) to minimize degradation.[6]
The Analytical Workflow: A Strategic Overview
Our approach is a multi-stage process designed for robustness and accuracy. Each step logically informs the next, creating a self-validating system from sample collection to final data analysis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Benzene, 4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)- | 172900-73-1 [chemicalbook.com]
- 3. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CAS#:173336-76-0 | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | Chemsrc [chemsrc.com]
Application Notes: The Strategic Utility of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene Derivatives in Advanced Synthesis
This guide provides an in-depth analysis of 4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene and its derivatives, focusing on their practical applications, underlying chemical principles, and detailed protocols for their use in research and development. Designed for chemists and drug development professionals, this document elucidates the strategic value of this highly functionalized scaffold in the synthesis of complex molecular architectures.
Introduction: A Scaffold of Strategic Importance
The 4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene scaffold is a sophisticated chemical intermediate whose value lies in the precise arrangement of its functional groups. Each component of the molecule is deliberately placed to impart specific reactivity and properties, making it a powerful tool for multi-step organic synthesis.
-
The Benzyl Bromide Moiety : This is the primary reactive center of the molecule. As a benzylic halide, it is an excellent electrophile, readily participating in nucleophilic substitution reactions to form new carbon-carbon and carbon-heteroatom bonds.[1] Its reactivity is significantly higher than that of less activated alkyl halides, allowing for reactions to proceed under milder conditions.
-
The Electron-Rich Aromatic Core : The benzene ring is substituted with two potent electron-donating groups: a methoxy group (-OCH₃) and a 3-methoxypropoxy group (-OCH₂CH₂CH₂OCH₃). These groups activate the ring, influencing its electronic properties and providing steric hindrance that can direct the regioselectivity of further chemical transformations.
-
The Alkoxy Substituents : The methoxy and methoxypropoxy groups are not merely activating groups; they are critical modulators of the molecule's physicochemical properties. The methoxy group is a common feature in many approved drugs, known to enhance ligand-target binding, improve metabolic stability, and fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.[2][3] The larger, more flexible 3-methoxypropoxy chain significantly increases lipophilicity, which can be crucial for traversing cellular membranes or engaging with hydrophobic pockets in biological targets.
This unique combination of a reactive handle and a tunable aromatic core makes these derivatives particularly valuable as key building blocks in the pharmaceutical industry. A closely related analogue, 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene , serves as a fundamental precursor in the synthesis of Aliskiren, a potent renin inhibitor used for the treatment of hypertension.[4] This underscores the industrial relevance of this specific substitution pattern for constructing complex, high-value molecules.
Application I: Cornerstone in Pharmaceutical Synthesis
The primary and most well-documented application of this structural class is in the assembly of complex active pharmaceutical ingredients (APIs). The strategic placement of functional groups allows for a convergent synthesis approach, where different fragments of the target molecule are synthesized separately and then combined.
The 4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene scaffold provides the central aromatic core onto which other complex fragments can be attached. The benzyl bromide allows for the covalent linkage to nucleophilic partners, while the alkoxy groups ensure the correct electronic and steric environment for subsequent reactions and contribute to the final product's biological activity profile.
Caption: Convergent synthesis using the title scaffold.
Application II: Versatile Reagent in Organic Synthesis
Beyond its role in specific API syntheses, the 4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene scaffold is a versatile reagent for introducing a functionalized aromatic moiety into a wide range of organic molecules. Its primary mode of reactivity is nucleophilic substitution.
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol describes a general method for coupling the title compound with an alcohol to form a benzyl ether linkage, a common structural motif in medicinal chemistry and materials science. This reaction leverages the high reactivity of the benzyl bromide group.[1]
Rationale: The Williamson ether synthesis is a robust and high-yielding method for forming ether bonds. The reaction proceeds via an Sₙ2 mechanism, where the alkoxide, generated in situ from the alcohol and a mild base, acts as the nucleophile. The choice of a non-nucleophilic base like potassium carbonate is critical to prevent competing side reactions. Dichloromethane is an excellent solvent for this transformation due to its polarity and ability to dissolve the reactants.
Materials:
-
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (1.0 eq)
-
Alcohol of interest (R-OH) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol of interest (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous dichloromethane to the flask, sufficient to dissolve the alcohol and create a stirrable slurry (approx. 0.1 M concentration relative to the limiting reagent).
-
Reactant Addition: Dissolve 4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (1.0 eq) in a minimal amount of anhydrous DCM and add it to the stirring slurry at room temperature.
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 40 °C for DCM).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting benzyl bromide (visualized under UV light) indicates reaction completion. Reactions are typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove any remaining base), saturated NaHCO₃ solution (to neutralize), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary.
Caption: Experimental workflow for ether synthesis.
Physicochemical Properties and Their Implications
The substituents on the benzene ring are critical for modulating the properties of both the intermediate and the final target molecule. Understanding these contributions is key to rational drug design.
| Substituent | Property Influence | Rationale in Drug Design & Synthesis |
| -CH₂Br | High Reactivity | Provides a reliable electrophilic site for covalent bond formation. Essential for its role as a synthetic building block.[1] |
| -OCH₃ | Metabolic Stability, Polarity | The methoxy group can block sites of potential metabolism (e.g., aromatic hydroxylation). Its hydrogen bond accepting capability can be crucial for target binding.[2][3] |
| -O(CH₂)₃OCH₃ | Lipophilicity, Flexibility | Significantly increases the molecule's lipophilicity (LogP), which can enhance cell permeability. The flexible chain can adopt multiple conformations to fit into hydrophobic binding pockets. |
| Bromine Atom | Leaving Group, Halogen Bonding | Primarily serves as an excellent leaving group in the benzyl bromide. If incorporated into a final drug molecule, bromine can participate in halogen bonding, a strong non-covalent interaction that can enhance binding affinity and selectivity.[5] |
Conclusion
Derivatives of 4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene are not merely commodity chemicals; they are precision-engineered tools for advanced organic synthesis. Their strategic value is derived from the synergistic interplay of a highly reactive benzyl bromide handle and an electronically and sterically tuned aromatic core. The alkoxy substituents provide medicinal chemists with levers to control critical ADME and physicochemical properties. From its demonstrated role in the synthesis of complex APIs like Aliskiren to its broader utility in constructing novel molecular entities, this scaffold represents a powerful platform for innovation in pharmaceutical and materials science research.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene.
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. Available from: [Link]
-
Wikipedia. Benzyl bromide. Available from: [Link]
-
Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available from: [Link]
-
ResearchGate. The role of the methoxy group in approved drugs | Request PDF. Available from: [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2024). Pharmaceuticals. Available from: [Link]
Sources
- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 2. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Welcome to the dedicated technical support guide for the purification of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene (CAS 172900-73-1). This document is designed for researchers, chemists, and drug development professionals who handle this key synthetic intermediate. Our goal is to move beyond simple protocols and provide a framework of chemical logic to empower you to troubleshoot and optimize your purification processes effectively.
Section 1: Compound Profile: Physicochemical Properties & Stability
A thorough understanding of a compound's properties is the bedrock of any successful purification strategy. 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is a benzylic bromide, a class of compounds known for both their synthetic utility and their potential instability.
Key Causality: The reactivity of the bromomethyl group makes this compound an excellent alkylating agent. However, this same reactivity makes it susceptible to hydrolysis (reaction with water) and sensitive to nucleophiles and even acidic surfaces like standard silica gel. This dual nature dictates the careful handling and purification conditions required.
The table below summarizes the critical physicochemical data for this compound.
| Property | Value | Source & Significance |
| CAS Number | 172900-73-1 | Unique identifier for this specific chemical structure. |
| Molecular Formula | C₁₂H₁₇BrO₃ | Used for calculating molecular weight and for elemental analysis. |
| Molecular Weight | 289.17 g/mol | Essential for calculating molar equivalents and reaction yields. |
| Physical State | White Solid | Indicates that recrystallization is a highly viable primary purification method. |
| Melting Point | 50-51 °C | A sharp melting point is a key indicator of purity. A broad or depressed melting range suggests the presence of impurities. |
| Boiling Point | 342.2 ± 32.0 °C (Predicted) | The high boiling point makes distillation impractical for most lab scales and increases the risk of thermal decomposition. |
| Solubility | Dichloromethane, Ethyl Acetate | Good solubility in common organic solvents facilitates its use in reactions and chromatography. Hexane was used for melting point determination, suggesting it is a suitable solvent for recrystallization. |
| Storage Conditions | 2-8°C | Refrigeration is recommended to minimize decomposition over time. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture. |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common challenges encountered during the purification of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene in a practical question-and-answer format.
Q1: I've finished my reaction. What's the first step to assess the purity of my crude product?
A1: Before attempting any purification, a preliminary analysis is crucial to devise the right strategy.
-
Thin-Layer Chromatography (TLC): This is your most powerful initial tool. Spot your crude material alongside the starting material (the corresponding 4-methyl derivative) on a silica plate.
-
Eluent System: Start with a non-polar system like 9:1 Hexanes:Ethyl Acetate.
-
Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. Your product, being a benzyl bromide, should appear as a distinct spot.
-
Interpretation: A single spot (different from your starting material) indicates a relatively clean reaction. Multiple spots suggest the presence of byproducts, necessitating a more rigorous purification like column chromatography.
-
-
Proton NMR (¹H NMR): If possible, taking a quick ¹H NMR of the crude material is invaluable. The key signal to look for is the singlet corresponding to the benzylic protons (-CH₂Br), which typically appears around δ 4.5 ppm. The integration of this peak relative to other aromatic or methoxy peaks can give a rough estimate of purity.
Q2: My crude product is a solid and looks fairly clean on TLC. Is recrystallization a good choice?
A2: Absolutely. Recrystallization is the preferred method for purifying solids when applicable, as it is often faster, more scalable, and avoids potential decomposition on silica gel.
-
Why it Works: This technique relies on the principle that the desired compound and its impurities have different solubility profiles in a given solvent at different temperatures. An ideal solvent will dissolve your compound completely when hot but only sparingly when cold, while impurities remain either insoluble at high temperatures or fully soluble at low temperatures.
-
Solvent Choice: Based on its properties, a non-polar solvent is a good starting point. Hexane or a mixed solvent system like Ethyl Acetate/Hexane are excellent candidates. You may need to perform small-scale solvent screening to find the optimal system.
Q3: I tried to recrystallize my product, but it either "oiled out" or no crystals formed at all. What should I do?
A3: This is a common issue in crystallization. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point. Here’s a systematic approach to troubleshoot:
-
Re-heat and Add More Solvent: Your solution may be too concentrated. Re-heat the mixture until everything dissolves again, and add a small amount of additional hot solvent (10-15% more) to reduce the saturation level.
-
Ensure Slow Cooling: Rapid cooling encourages rapid precipitation and impurity trapping. Allow the flask to cool slowly to room temperature first, then move it to an ice bath. Insulating the flask can help.
-
Induce Crystallization: If the solution remains clear upon cooling (supersaturated), you need to provide a nucleation point for crystals to grow.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can initiate crystal growth.
-
Seed Crystals: If you have a tiny amount of pure product, add a single speck to the cooled solution. This provides a perfect template for more crystals to form.
-
-
Re-evaluate Your Solvent System: If the above steps fail, the solvent may be inappropriate. If the compound is too soluble, try a less polar solvent. If it's not soluble enough even when hot, try a more polar one or a mixed solvent system.
(See the workflow diagram in Section 4 for a visual guide to troubleshooting recrystallization.)
Q4: My TLC shows several impurities, so I need to run a column. I've heard benzyl bromides can decompose on silica gel. How do I prevent this?
A4: This is a critical concern. Standard silica gel is acidic (pKa ≈ 4.5) and has a high surface area, which can catalyze the hydrolysis of your sensitive benzyl bromide to the more polar benzyl alcohol.
-
Mechanism of Decomposition: The Lewis acidic sites on the silica surface can coordinate to the bromine atom, making the benzylic carbon more electrophilic and susceptible to attack by trace water molecules present in the solvent or on the silica itself.
-
Mitigation Strategies:
-
Deactivate the Silica: Before preparing your column, you can neutralize the acidic sites. Prepare a slurry of your silica gel in your starting eluent (e.g., hexanes) and add ~1% triethylamine (Et₃N) by volume. Let it stir for 15-30 minutes before packing the column. The basic amine will neutralize the acidic sites.
-
Use a "Fast" Column: Don't let the compound sit on the column for too long. Use a slightly more polar solvent system than what gives you perfect separation on TLC to speed up the elution. It's better to accept slightly less pure fractions than to lose your product to decomposition.
-
Alternative Stationary Phases: If decomposition is severe, consider using a less acidic stationary phase like neutral alumina. You will need to re-develop your TLC conditions on alumina plates first.
-
Keep it Cold: If possible, running the column in a cold room can slow down the rate of decomposition.
-
Q5: What are the key safety precautions when handling 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene?
A5: Benzyl bromides are lachrymators, meaning they are irritants that cause tearing, and are potent alkylating agents. Strict safety protocols are mandatory.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles (not glasses), a lab coat, and appropriate chemical-resistant gloves (nitrile is a common choice, but check your lab's specific guidelines).
-
Waste Disposal: All waste, both solid and liquid, containing this compound must be disposed of in a properly labeled hazardous waste container.
-
Quenching: Any glassware that comes into contact with the compound should be rinsed with a nucleophilic solution like dilute ammonia or ethanolamine in an organic solvent before washing to neutralize any residual reactive material.
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your purification work. Always begin with a small-scale trial before committing your entire batch.
Protocol 3.1: Standard Aqueous Workup
Objective: To remove inorganic salts, acidic or basic residues, and water-soluble impurities from the reaction mixture before final purification.
-
Transfer: Transfer the reaction mixture to a separatory funnel. If the reaction solvent is water-miscible (like THF), dilute the mixture with a water-immiscible solvent such as ethyl acetate or dichloromethane (DCM).
-
Neutralize: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert gently, venting frequently to release any CO₂ gas that may form. Shake more vigorously and allow the layers to separate. Drain the aqueous (bottom) layer.
-
Causality: This step neutralizes any remaining acidic reagents (e.g., HBr) from the bromination reaction.
-
-
Quench Oxidants (if applicable): If a brominating agent like NBS was used, wash the organic layer with an equal volume of 10% aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) solution. Any residual bromine color should disappear.
-
Causality: This reduces any excess oxidizing agents that could cause side reactions.
-
-
Remove Water: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine).
-
Causality: Brine helps to draw water out of the organic layer by osmotic pressure, initiating the drying process.
-
-
Dry: Drain the organic layer into an Erlenmeyer flask and add a sufficient amount of a solid drying agent (e.g., anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)). Swirl and let it stand for 10-15 minutes.
-
Isolate: Filter off the drying agent and rinse it with a small amount of fresh organic solvent. Concentrate the filtrate using a rotary evaporator to obtain the crude product.
Protocol 3.2: Purification by Recrystallization
Objective: To obtain high-purity crystalline material from the crude solid.
-
Solvent Selection: Place a small amount of crude product (20-30 mg) in a test tube. Add a candidate solvent (e.g., hexane) dropwise. If it dissolves at room temperature, the solvent is too polar. If it doesn't dissolve, heat the test tube gently. The ideal solvent will dissolve the solid completely when hot but show poor solubility at room temperature.
-
Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, perform a quick gravity filtration using a pre-heated funnel to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place it in an ice bath (0°C) or freezer to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR to confirm purity.
Protocol 3.3: Purification by Flash Column Chromatography
Objective: To separate the target compound from impurities of different polarities.
-
TLC Analysis: Determine the optimal eluent system by TLC. Aim for a retention factor (Rƒ) of ~0.3 for your product. A typical starting point is Hexane:Ethyl Acetate (95:5 or 9:1).
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent. Optional but recommended: Add 1% triethylamine to the slurry to deactivate the silica.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Dry Loading (Recommended): Add a small amount of silica gel to the dissolved sample and concentrate it on a rotary evaporator to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique generally results in better separation.
-
-
Elution: Begin eluting with your starting solvent system, applying positive pressure (air or nitrogen). Collect fractions in test tubes.
-
Gradient Elution (if needed): If separation is difficult, you can gradually increase the polarity of the eluent (e.g., from 5% to 10% Ethyl Acetate in Hexane) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Section 4: Visual Troubleshooting Workflows
These diagrams provide a logical path to follow when encountering common purification challenges.
Caption: A decision tree for selecting the initial purification method.
Caption: A sequential guide for inducing crystallization.
Section 5: References
-
PubChem. 4-Bromo-1-methoxy-2-(methoxymethoxy)benzene. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Chemsrc. CAS#:173336-76-0 | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. [Link]
-
Reddit. separating benzyl bromide and product spots on tlc. [Link]
-
Google Patents. US5750728A - Process for the preparation of aromatic bromomethyl compounds.
-
ResearchGate. How does one separate Benzyl bromide from the reaction mixture?. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
Google Patents. CN107098791B - Preparation method of benzyl bromide.
-
Sciencemadness.org. A Convenient Procedure for Bromomethylation of Aromatic Compounds. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. synthesis and evaluation of resveratrol for anticancer. [Link]
-
The Royal Society of Chemistry. Supplementary Information for: A mild and efficient continuous flow protocol for the benzylic bromination of methylarenes using NBS. [Link]
-
ResearchGate. Observation of Bromomethyl Ethers during the Bromomethylation of Aromatic Compounds. [Link]
-
Pi-Pharma. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
OC-Forum. Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
-
Wiley-VCH. Supporting Information. [Link]
-
Google Patents. US20040242799A1 - Process to bromomethylate aromatic compounds.
-
PubChem. 1-(Bromomethyl)-4-methoxy-2-[(2-methoxyphenyl)methoxy]benzene. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
-
ECHEMI. separating benzyl bromide.
Technical Support Center: A Guide to Common Issues in 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene Experiments
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene. This crucial intermediate, notably in the synthesis of the antihypertensive drug Aliskiren, presents unique challenges due to its electron-rich aromatic system and reactive benzylic bromide moiety.[1][2][3] This guide is structured in a question-and-answer format to directly address common issues encountered during its synthesis and handling, providing not just solutions but also the underlying chemical principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene?
The most prevalent and effective method is the radical-initiated benzylic bromination of the corresponding toluene precursor, 1-methoxy-2-(3-methoxypropoxy)-4-methylbenzene. This reaction, often a variation of the Wohl-Ziegler reaction, typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[4][5][6] The use of NBS is critical as it provides a low, steady concentration of bromine, which helps to minimize side reactions.[4]
Q2: My benzylic bromination reaction is not proceeding to completion, and I'm recovering a significant amount of starting material. What could be the cause?
Several factors can lead to an incomplete reaction. Here's a systematic troubleshooting approach:
-
Initiator Inefficiency: Radical initiators have specific decomposition temperatures. Ensure your reaction temperature is appropriate for the chosen initiator (e.g., AIBN typically requires temperatures of 70-90 °C). Also, initiators can degrade over time; using a fresh batch is recommended.
-
Insufficient Initiation: For photochemical initiation, ensure your light source is of the appropriate wavelength and intensity to promote the homolytic cleavage of the bromine source.
-
Radical Quenching: The presence of radical inhibitors in your starting material or solvent can quench the reaction. Ensure your solvent is freshly distilled and your starting materials are pure. Some sources suggest that an inert atmosphere (e.g., nitrogen or argon) may not always be necessary and that trace oxygen can sometimes be beneficial, though this should be approached with caution.
-
Inadequate Mixing: In heterogeneous reactions involving solid NBS, efficient stirring is crucial to ensure its gradual dissolution and participation in the reaction.
Q3: I'm observing the formation of multiple brominated byproducts. How can I improve the selectivity for the desired monobrominated product?
The formation of di- or even tri-brominated species at the benzylic position is a common issue, especially with prolonged reaction times or an excess of NBS.
-
Stoichiometry Control: Carefully control the stoichiometry of NBS. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. A large excess will almost certainly lead to over-bromination.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Quench the reaction as soon as the starting material is consumed to a satisfactory level.
-
Controlled Addition: Instead of adding all the NBS at once, consider portion-wise or slow, continuous addition to maintain a low concentration of the brominating agent throughout the reaction.
-
Selective Reduction of Over-brominated Products: In some industrial processes, a subsequent reduction step using a reagent like diethyl phosphite can selectively convert dibrominated byproducts back to the desired monobrominated product.
Q4: Besides over-bromination at the benzylic position, what other side reactions should I be aware of?
The electron-rich nature of the aromatic ring in your substrate, due to the two alkoxy substituents, makes it susceptible to electrophilic aromatic substitution (bromination on the ring).
-
Aromatic Bromination: The presence of HBr, a byproduct of the benzylic bromination, can react with NBS to generate Br₂, which can then act as an electrophile and brominate the aromatic ring.[4] This is more likely to occur if the reaction is run for an extended period or at higher temperatures.
-
Hydrolysis: The product, a benzylic bromide, is susceptible to hydrolysis to the corresponding benzyl alcohol, especially during aqueous work-up or if there is moisture in the reaction.
Troubleshooting Guide
This section provides a more in-depth look at specific experimental problems and their solutions.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | - Incomplete reaction (see FAQ 2).- Product degradation during work-up or purification.- Hydrolysis of the product. | - Optimize reaction conditions (initiator, temperature, time).- Use anhydrous solvents and perform reactions under an inert atmosphere.- During work-up, use cold, neutral water washes and minimize contact time.- Purify the product quickly after isolation. |
| Presence of a byproduct with a mass of M+79 (where M is the mass of the desired product) | - Aromatic bromination. The two electron-donating groups strongly activate the ring towards electrophilic attack. | - Minimize reaction time.- Use a non-polar solvent to disfavor ionic reactions.- Consider adding a non-nucleophilic base (e.g., calcium carbonate) to scavenge HBr as it is formed. |
| Product appears as an oil or fails to crystallize | - Presence of impurities, such as unreacted starting material, over-brominated products, or the corresponding benzyl alcohol. | - Attempt purification by column chromatography using a silica gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate).- For recrystallization, try a solvent system like hexane. The product is reported to be a solid with a melting point of 50-51 °C.[7] |
| NMR spectrum shows complex aromatic signals and/or a singlet around 4.5 ppm that is smaller than expected | - Incomplete reaction (presence of starting material methyl group signal around 2.3-2.4 ppm).- Presence of aromatic bromination byproducts.- Presence of the benzyl alcohol hydrolysis product (benzylic CH₂ signal would be shifted slightly upfield compared to the bromide). | - Compare the integration of the benzylic CH₂Br singlet (expected around 4.5 ppm) with the aromatic protons and the methoxy and methoxypropoxy signals to assess purity.- Look for additional aromatic signals that do not correspond to the expected product pattern.- Use 2D NMR techniques (like COSY and HMBC) to confirm the structure of the main product and identify impurities. |
Experimental Protocols
Benzylic Bromination of 1-methoxy-2-(3-methoxypropoxy)-4-methylbenzene
This is a general protocol and may require optimization.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methoxy-2-(3-methoxypropoxy)-4-methylbenzene (1.0 eq), N-Bromosuccinimide (1.05-1.1 eq), and a radical initiator such as AIBN (0.05-0.1 eq). Add a non-polar solvent such as carbon tetrachloride or cyclohexane.
-
Reaction Conditions: Heat the reaction mixture to reflux (the temperature will depend on the solvent) with vigorous stirring. For photochemical initiation, irradiate the flask with a UV lamp.
-
Monitoring: Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within a few hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of the reaction solvent.
-
Purification: Wash the filtrate with cold water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from hexane or by column chromatography on silica gel.
Visualizations
Reaction Scheme: Synthesis of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Caption: Synthesis of the target compound via benzylic bromination.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2010). Synthesis and evaluation of resveratrol for anticancer. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Bromomethyl)-4-methoxy-2-[(2-methoxyphenyl)methoxy]benzene. Retrieved from [Link]
- Shan, F., et al. (2015). The development of a complementary pathway for the synthesis of aliskiren. Organic & Biomolecular Chemistry, 13(3), 769-780.
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) Visible-Light-Promoted Wohl–Ziegler Functionalization of Organic Molecules with N-Bromosuccinimide under Solvent-Free Reaction Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews. Retrieved from [Link]
- Wood, J. M., et al. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor.
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]
-
New Drug Approvals. (2016). Aliskiren. Retrieved from [Link]
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]
-
Chad's Prep. (2020). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don’t- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supporting information. Retrieved from [Link]
-
Chem Help ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. Retrieved from [Link]
-
Wang, H., et al. (2014). 1-(4-methoxystyryl)benzene. Retrieved from [Link]
-
MDPI. (2024). Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl- Derivative as a Renin Inhibitor: Lessons from Withdrawn Aliskiren. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]
- Li, S., et al. (2025). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Journal of the American Chemical Society.
-
Newera-spectro. (2020). Kinetic Investigations to Enable development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
- Peters, B. K., et al. (2015). Formal Total Synthesis of Aliskiren. Chemistry, 21(19), 7292-6.
-
Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]
-
Informatics Journals. (2020). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Retrieved from [Link]
- Bone, K. I., et al. (2024). Direct Benzylic C-H Etherification Enabled by Base-Promoted Halogen Transfer. Angewandte Chemie International Edition in English, 63(39), e202408750.
- Žoglo, N., et al. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. ChemRxiv.
-
Reddit. (n.d.). Wohl-ziegler-rection : r/OrganicChemistry. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
TopSCHOLAR. (n.d.). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and X-Ray Crystal Structure of 8,9-Dimethoxy-4-methyl-3-phenyl-2,3,5,6-tetrahydropyrrolo[2,1-α]isoquinolinium Iodide. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
Reddit. (2019). Trouble with NBS bromination. Retrieved from [Link]
-
Organic Spectroscopy International. (2016). 1-(benzyloxy)-4-methoxybenzene. Retrieved from [Link]
Sources
- 1. The development of a complementary pathway for the synthesis of aliskiren - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. cphi-online.com [cphi-online.com]
- 3. Structure-based design of aliskiren, a novel orally effective renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. theses.gla.ac.uk [theses.gla.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of procedural validity and downstream success. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the structural elucidation of small organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene, a key intermediate in the synthesis of various pharmacologically active compounds, including the antihypertensive drug Aliskiren.[1]
We will dissect the spectral features of this molecule, explain the underlying principles governing its chemical shifts and coupling patterns, and compare it with structurally related alternatives to provide a comprehensive understanding for confident spectral interpretation.
Molecular Structure and Predicted NMR Environments
The first step in any spectral analysis is to deconstruct the molecule into its magnetically distinct proton and carbon environments. The substitution pattern on the benzene ring—three different groups at positions 1, 2, and 4—renders all three aromatic protons and all six aromatic carbons chemically unique.
Caption: Labeled structure of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene.
Detailed ¹H NMR Spectral Analysis
The proton NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity (splitting). The analysis below is based on established principles of substituent effects on aromatic systems.[2]
Aromatic Region (δ 6.8-7.5 ppm)
The three protons on the aromatic ring (H₃, H₅, H₆) form a complex splitting pattern, often referred to as an ABC system. Their chemical shifts are primarily influenced by the electronic effects of the substituents.
-
-OCH₃ and -OR (alkoxy) groups are strong electron-donating groups through resonance, which shields (shifts upfield) the ortho and para positions.
-
-CH₂Br group is weakly electron-withdrawing through induction.
Based on these effects:
-
H₃: This proton is ortho to the strongly donating -O(propoxy) group and meta to the -CH₂Br group. It is expected to be the most shielded (furthest upfield) of the aromatic protons. It will appear as a doublet, split by H₅ (Jmeta ≈ 2-3 Hz).
-
H₅: This proton is ortho to the -CH₂Br group and meta to both alkoxy groups. It will be deshielded relative to H₃ and H₆. It should appear as a doublet of doublets, split by H₆ (Jortho ≈ 7-9 Hz) and H₃ (Jmeta ≈ 2-3 Hz).
-
H₆: This proton is ortho to the -OCH₃ group and meta to the -CH₂Br group. It will be significantly shielded. It is expected to appear as a doublet, split by H₅ (Jortho ≈ 7-9 Hz).
Aliphatic Region (δ 2.0-4.5 ppm)
The aliphatic region contains signals from the five distinct proton environments outside the aromatic ring.
-
-CH₂Br (C₁₁): Benzylic protons adjacent to an electronegative bromine atom are significantly deshielded. This signal is expected to be a sharp singlet around δ 4.5 ppm.[3]
-
-OCH₃ (C₇): The protons of the methoxy group attached directly to the ring will appear as a singlet, typically around δ 3.8 ppm.
-
-O-CH₂- (C₈): These protons are on a carbon adjacent to an oxygen atom and the aromatic ring. They will appear as a triplet, split by the two protons on C₉.
-
-CH₂- (C₉): These methylene protons are coupled to the protons on C₈ and C₁₀. This will result in a complex multiplet, often appearing as a quintet or pentet.
-
-O-CH₃ (C₁₀): The terminal methoxy group protons are in a different environment from the aromatic methoxy group and will appear as a distinct singlet.
-
-CH₂-O- (propoxy chain): Protons on the carbon adjacent to the terminal methoxy group will appear as a triplet, split by the protons on C₉.
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |
| H₃ | ~6.85 | d | 1H | Jmeta ≈ 2.5 |
| H₅ | ~7.20 | dd | 1H | Jortho ≈ 8.5, Jmeta ≈ 2.5 |
| H₆ | ~6.90 | d | 1H | Jortho ≈ 8.5 |
| C₁₁-H₂ Br | ~4.50 | s | 2H | - |
| C₇-H₃ (Ar-OCH₃) | ~3.85 | s | 3H | - |
| C₈-H₂ (O-CH₂) | ~4.10 | t | 2H | J ≈ 6.5 |
| C₉-H₂ (-CH₂-) | ~2.10 | p | 2H | J ≈ 6.5 |
| C₁₀-H₃ (-OCH₃) | ~3.35 | s | 3H | - |
| Propoxy -CH₂ -O | ~3.60 | t | 2H | J ≈ 6.5 |
Detailed ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon atom. The chemical shifts are highly sensitive to the local electronic environment.
Aromatic Region (δ 110-160 ppm)
-
C₁ and C₂: The carbons directly attached to the strongly electron-donating oxygen atoms will be the most deshielded in the aromatic region, appearing far downfield (δ 145-160 ppm).
-
C₄: The carbon bearing the -CH₂Br group will also be downfield, but less so than C₁ and C₂.
-
C₃, C₅, C₆: These carbons, which are bonded to hydrogen, will appear in the more typical aromatic region of δ 110-130 ppm. Their precise shifts depend on the combined electronic effects of the substituents.
Aliphatic Region (δ 25-75 ppm)
-
-CH₂Br (C₁₁): The benzylic carbon attached to bromine is expected around δ 30-35 ppm.
-
Methoxy Carbons (C₇, C₁₀): The carbons of the two -OCH₃ groups will appear in the range of δ 55-60 ppm.
-
Propoxy Carbons (C₈, C₉): The carbons of the propoxy chain will have distinct shifts. C₈ and the carbon adjacent to the other oxygen will be in the δ 65-70 ppm range, while the central C₉ will be more upfield, around δ 25-30 ppm.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) |
| C₁ (Ar-O) | ~158 |
| C₂ (Ar-O) | ~148 |
| C₃ (Ar-H) | ~115 |
| C₄ (Ar-C) | ~130 |
| C₅ (Ar-H) | ~128 |
| C₆ (Ar-H) | ~112 |
| C₇ (Ar-OCH₃) | ~56.0 |
| C₈ (-OCH₂-) | ~68.0 |
| C₉ (-CH₂-) | ~29.5 |
| C₁₀ (-OCH₃) | ~59.0 |
| C₁₁ (-CH₂Br) | ~33.0 |
| Propoxy (-CH₂O-) | ~70.0 |
Comparative Analysis with Alternative Structures
To truly understand the spectral features, it is instructive to compare the target compound with structurally similar molecules. This highlights how subtle changes in the molecular structure manifest in the NMR spectrum.
| Compound | Structure | Key ¹H NMR Differences from Target Compound |
| Target Compound | 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene | Aromatic: Complex ABC pattern. Aliphatic: Features signals for the entire methoxypropoxy chain. |
| Alternative 1: 1-(Bromomethyl)-4-methoxybenzene[4] | Aromatic: Symmetrical A₂B₂ pattern (two doublets). Aliphatic: Lacks the complex signals from the methoxypropoxy group. The -CH₂Br singlet is present.[5] | |
| Alternative 2: 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene[6] | Aromatic: The bromine atom directly on the ring alters the electronic environment and chemical shifts significantly. Aliphatic: Lacks the characteristic -CH₂Br singlet around δ 4.5 ppm. |
This comparison demonstrates the diagnostic power of NMR. The absence of the methoxypropoxy signals would clearly distinguish Alternative 1, while the absence of the benzylic -CH₂Br singlet is the defining difference for Alternative 2.
A Self-Validating Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible data is paramount for accurate analysis. The following protocol ensures data integrity.
Sources
A Comparative Efficacy Analysis of Key Aliskiren Precursors in Modern Synthesis
The synthesis of Aliskiren, the first-in-class direct renin inhibitor for the treatment of hypertension, presents a significant challenge to synthetic chemists due to its complex stereochemistry and acyclic nature. The efficiency of any synthetic route is critically dependent on the choice of precursors and the strategic bond disconnections employed. This guide provides a comparative analysis of the efficacy of various pivotal precursors and their associated synthetic strategies, offering researchers and drug development professionals a comprehensive overview of the current state-of-the-art in Aliskiren synthesis. We will delve into the mechanistic rationale behind key transformations, present comparative data on yields and stereoselectivity, and provide detailed experimental protocols for seminal steps.
The Convergent Strategy: Coupling of Chiral Lactone and Grignard Reagent Precursors
A prevalent and industrially relevant approach to Aliskiren involves a convergent synthesis, wherein the molecule is assembled from two key fragments of comparable complexity. This strategy often involves the coupling of a chiral lactone precursor, embodying the stereocenters of the amino-acid derived portion, with a Grignard reagent derived from the substituted aromatic side chain.
Precursor Efficacy and Synthetic Strategy
This approach is exemplified by the synthesis of an advanced intermediate lactone which is then subjected to aminolysis and subsequent reduction to furnish the final amino alcohol core of Aliskiren. A key advantage of this strategy is the ability to prepare and purify the two main fragments independently, often leading to higher overall yields and easier management of impurities.
The efficacy of this pathway is heavily reliant on the stereocontrolled synthesis of the lactone precursor and the efficiency of the Grignard coupling reaction.
Data Summary Table: Convergent Synthesis via Lactone Precursor
| Key Transformation | Reagents and Conditions | Yield | Stereoselectivity | Reference |
| Grignard Coupling | 2-{4-methoxy-3-(3-methoxypropoxyl)]-phenylmethyl-3-methyl-l-chlorobutane, Mg, THF; then 5-chloro-2-isopropyl-n,n-dimethylpent-4-enamide-(2S,4E), Fe(acac)3 | ~80% | N/A for this step | |
| Bromolactonization | N-bromosuccinimide, ortho-phosphoric acid, THF/H2O | Not explicitly stated | High diastereoselectivity | |
| Aminolysis of Lactone | 3-amino-2,2-dimethylpropionamide, neat, 90-100°C | High, but requires large excess of amine | N/A |
Experimental Protocol: Grignard Coupling for the Synthesis of the Aliskiren Backbone
This protocol describes the formation of a key C-C bond in a convergent synthesis of an Aliskiren intermediate.
Materials:
-
Magnesium powder
-
Tetrahydrofuran (THF), anhydrous
-
Iodine
-
2-{4-methoxy-3-(3-methoxypropoxyl)]-phenylmethyl-3-methyl-l-chlorobutane
-
1,2-dibromoethane
-
5-chloro-2-isopropyl-n,n-dimethylpent-4-enamide-(2S,4E)
-
N-methylpyrrolidone (NMP)
-
Iron (III) acetylacetonate (Fe(acac)3)
-
Dilute hydrochloric acid
-
Diisopropyl ether
-
Saturated aqueous sodium chloride solution
-
Sodium sulfate
Procedure:
-
A mixture of magnesium powder (8.4 g) and tetrahydrofuran (75 ml) is heated to 60-65°C, and a crystal of iodine is added to initiate the reaction.
-
A solution of 2-{4-methoxy-3-(3-methoxypropoxyl)]-phenylmethyl-3-methyl-l-chlorobutane (40 g), 1,2-dibromoethane (1.2 g), and tetrahydrofuran (200 ml) is added dropwise over a period of 15-30 minutes at 60-65 °C.
-
The reaction mixture is stirred under reflux and then cooled to ambient temperature.
-
A solution of 5-chloro-2-isopropyl-n,n-dimethylpent-4-enamide-(2S,4E) (25.4 g), N-methylpyrrolidone (0.36 g), and iron (III) acetylacetonate (0.54 g) in tetrahydrofuran (300 ml) is added at 0°C.
-
The reaction mixture is agitated for an additional 15 minutes at 10°C and then quenched with dilute hydrochloric acid.
-
The reaction mixture is extracted with diisopropyl ether, and the organic phases are washed consecutively with water and saturated aqueous sodium chloride solution.
-
The combined organic phases are dried over sodium sulfate, filtered, and concentrated.
-
The product is purified by fractional distillation (0.1-3 mbar) at 250°C to yield approximately 46 g (80% yield) of the coupled product.
Rationale and Expert Insights
The choice of a Grignard-based coupling is strategic for its reliability in forming C-C bonds. The use of an iron catalyst, such as Fe(acac)3, is crucial for achieving a clean and efficient cross-coupling reaction between the Grignard reagent and the vinyl chloride. The subsequent bromolactonization is a powerful method for installing the lactone functionality with high diastereoselectivity, driven by the neighboring group participation of the carboxylic acid. The aminolysis of the lactone, while effective, highlights a common challenge in industrial synthesis: the need for a large excess of one reagent to drive the equilibrium towards the product, which necessitates an efficient recovery process for the unreacted amine.
Workflow Diagram
Safety Operating Guide
Navigating the Safe Disposal of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of specialized chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the safe disposal of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene, a compound whose structural motifs—a brominated methyl group, a substituted benzene ring, and ether linkages—necessitate a cautious and informed approach to its end-of-life management.
Hazard Assessment and Chemical Profile
Based on data from similar compounds, the primary hazards are anticipated to be:
-
Skin and Eye Irritation : Direct contact may cause significant irritation.[1][2][3]
-
Respiratory Irritation : Inhalation of dust or vapors may irritate the respiratory tract.[1][3]
-
Harmful if Swallowed or Inhaled : Ingestion or inhalation could be toxic.[1]
-
Environmental Hazard : As with many halogenated organic compounds, it may be harmful to aquatic life with long-lasting effects.[4]
Table 1: Inferred Hazard Profile and Key Safety Information
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral, Inhalation) | Likely harmful if swallowed or inhaled.[1] | Avoid ingestion and inhalation of dust or vapors. Handle in a well-ventilated area or fume hood.[1][5] |
| Skin Corrosion/Irritation | Expected to be a skin irritant.[1][2][3] May cause allergic skin reactions.[4] | Wear appropriate chemical-resistant gloves and a lab coat.[4][6] |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[1][2][3] | Wear chemical safety goggles or a face shield.[6] |
| Aquatic Hazard | Potentially harmful to aquatic life with long-lasting effects.[4] | Prevent release into the environment.[4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. Before handling 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene in any capacity, from initial use to final disposal, the following PPE is mandatory:
-
Eye Protection : Chemical safety goggles are essential. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection : Nitrile or other chemically resistant gloves are required.[6] Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection : A standard laboratory coat should be worn and kept fully buttoned.[6]
-
Respiratory Protection : For operations that may generate dust or aerosols, a respirator may be necessary.[6] All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
Spill Management: A Calm and Calculated Response
In the event of a spill, a swift and organized response is critical to mitigate exposure and prevent environmental contamination.
For Small Spills:
-
Alert colleagues in the immediate vicinity.
-
Ensure adequate ventilation by working within a fume hood.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[7]
-
Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
For Large Spills:
-
Evacuate the immediate area and alert laboratory personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Restrict access to the spill area.
-
If it is safe to do so, increase ventilation to the area.
Step-by-Step Disposal Protocol
The disposal of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene requires segregation and proper labeling as a halogenated organic waste. Never dispose of this chemical down the drain or in the regular trash.[5][8]
Workflow for Proper Disposal
Caption: Waste Disposal Workflow for 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene.
Detailed Procedural Steps:
-
Waste Segregation : As a brominated compound, this chemical must be disposed of as halogenated organic waste .[5] Do not mix it with non-halogenated organic waste, as this complicates the disposal process and can increase costs.[9]
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting the waste.[1][10] The container should have a secure screw-top cap.
-
Labeling : Clearly label the waste container with "Halogenated Organic Waste" and the full chemical name: "4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene".[11] Ensure the label is legible and securely affixed to the container.
-
Storage : Store the sealed waste container in a designated satellite accumulation area within the laboratory.[10] This area should be cool, dry, well-ventilated, and away from incompatible materials.[6][12] Secondary containment is highly recommended to prevent the spread of material in case of a leak.[9]
-
Final Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8][13][14] The recommended disposal method for this type of compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (such as hydrogen bromide).[6][15]
Empty Container Disposal
Empty containers that once held 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene must also be treated as hazardous waste unless they are triple-rinsed with a suitable solvent.[8] The rinsate from this cleaning process must be collected and disposed of as halogenated organic waste.[8] After triple-rinsing, the container can be defaced of its original label and disposed of according to your institution's guidelines for non-hazardous laboratory glassware or plastic.[8]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that the disposal of 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene is conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
-
Chemsrc. (2025, August 25). Safety Data Sheet: 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene. Retrieved from [Link]
-
Chemius. (n.d.). Methoxy Propyl Acetate (PMA). Retrieved from [Link]
-
YouTube. (2024, June 7). Bromination safety. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
-
Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]
-
Aaron Chemistry GmbH. (2024, November 1). Safety Data Sheet. Retrieved from [Link]
-
ABL Technology. (2023, July 14). Benzene, 4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)-. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Reddit. (2017, September 16). Safely handling a liter of Bromine? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. aaronchem.com [aaronchem.com]
- 4. carlroth.com [carlroth.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. CAS#:173336-76-0 | 4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene | Chemsrc [chemsrc.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. vumc.org [vumc.org]
- 9. acewaste.com.au [acewaste.com.au]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. htpchem.com [htpchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
